5-Htp-DP-hex
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90829-99-5 |
|---|---|
Molecular Formula |
C28H33N5O5 |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C28H33N5O5/c1-2-3-4-5-26(36)32-25(11-17-15-31-24-9-7-19(35)13-21(17)24)28(38)33-27(37)22(29)10-16-14-30-23-8-6-18(34)12-20(16)23/h6-9,12-15,22,25,30-31,34-35H,2-5,10-11,29H2,1H3,(H,32,36)(H,33,37,38)/t22-,25-/m0/s1 |
InChI Key |
HZDHFCVARKEHFK-DHLKQENFSA-N |
SMILES |
CCCCCC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)NC(=O)C(CC3=CNC4=C3C=C(C=C4)O)N |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)NC(=O)[C@H](CC3=CNC4=C3C=C(C=C4)O)N |
Canonical SMILES |
CCCCCC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)NC(=O)C(CC3=CNC4=C3C=C(C=C4)O)N |
Synonyms |
5-HTP-DP-hex N-hexanoyl-5-hydroxytryptophyl-5-hydroxytryptophanamide |
Origin of Product |
United States |
Synthetic Organic Chemistry and Preparative Methodologies for 5 Htp Dp Hex and Analogs
Chemical Synthesis Approaches for Dipeptides Incorporating 5-HTP Moieties
The chemical synthesis of dipeptides containing 5-hydroxytryptophan (B29612) (5-HTP) moieties generally employs strategies developed for peptide synthesis, primarily solid-phase peptide synthesis (SPPS) and, less commonly for short sequences, solution-phase synthesis. The chemical synthesis of dipeptides typically involves four main stages: protection of reactive functional groups, activation of the carboxyl group for peptide bond formation, the coupling reaction itself, and finally, deprotection of the functional groups. researchgate.net
Solid-Phase Peptide Synthesis (SPPS): This is the most common approach for creating peptides containing 5-HTP. nih.gov The process involves covalently attaching the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of the remaining amino acids. A key advantage of SPPS is that excess reagents and by-products can be removed by simple filtration and washing, simplifying the purification process. mdpi.com
Protecting Groups: To prevent unwanted side reactions, the reactive groups of the 5-HTP monomer (the α-amino group and the phenolic hydroxyl group on the indole (B1671886) ring) must be protected. The α-amino group is commonly protected with the fluorenylmethyloxycarbonyl (Fmoc) group, which is stable under acidic conditions but can be removed with a mild base (e.g., piperidine). mdpi.com The 5-hydroxyl group is often protected with a tert-butyloxycarbonyl (Boc) group or a benzyl group to prevent acylation during the coupling steps.
Coupling Reactions: The formation of the peptide bond between the free amine of the resin-bound amino acid and the carboxyl group of the incoming amino acid requires activation. Common coupling reagents used for this purpose include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with additives such as hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. mdpi.com Other phosphonium- or aminium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also employed.
Resin Choice: The choice of resin is critical as it determines the C-terminal functionality of the final peptide. For a C-terminal amide, as in 5-Htp-DP-hex, a Rink Amide resin is a suitable choice. mdpi.com
Solution-Phase Synthesis: While less common for routine peptide synthesis, solution-phase methods can also be used. This approach involves carrying out the reactions in solution, with purification of the intermediate product after each step. Although it can be more labor-intensive and time-consuming than SPPS, it is sometimes preferred for large-scale synthesis or for specific complex peptides where SPPS may be inefficient.
Detailed Synthesis Routes for N-hexanoyl-5-hydroxytryptophyl-5-hydroxytryptophanamide
While specific literature detailing the exact synthesis of N-hexanoyl-5-hydroxytryptophyl-5-hydroxytryptophanamide (a synthetic dipeptide also known as this compound) is not broadly available in academic publications, a plausible and standard synthetic route can be constructed based on the principles of solid-phase peptide synthesis outlined above. nih.gov The synthesis would proceed by assembling the dipeptide on a solid support, followed by N-terminal modification and final cleavage.
The proposed synthesis can be summarized in the following key steps, starting from a Rink Amide resin to yield the desired C-terminal amide upon cleavage.
Table 1: Proposed Solid-Phase Synthesis Scheme for this compound
| Step | Action | Reagents & Solvents | Purpose |
|---|---|---|---|
| 1 | Resin Preparation | Rink Amide Resin, Dimethylformamide (DMF) | Swelling the resin to make reactive sites accessible. |
| 2 | First Amino Acid Coupling | Fmoc-5-OH-Trp(Boc)-OH, DIC, HOBt, DMF | Attaching the first 5-HTP residue to the resin. |
| 3 | Fmoc Deprotection | 20% Piperidine in DMF | Removing the Fmoc group to expose the α-amino group for the next coupling. |
| 4 | Second Amino Acid Coupling | Fmoc-5-OH-Trp(Boc)-OH, DIC, HOBt, DMF | Coupling the second 5-HTP residue to form the dipeptide backbone. |
| 5 | Fmoc Deprotection | 20% Piperidine in DMF | Removing the final Fmoc group to expose the N-terminal amine. |
| 6 | N-terminal Acylation | Hexanoic acid, DIC, HOBt, DMF | Adding the hexanoyl group to the N-terminus of the dipeptide. |
| 7 | Cleavage and Deprotection | Trifluoroacetic acid (TFA), H₂O, Triisopropylsilane (TIS) | Cleaving the completed peptide from the resin and simultaneously removing the Boc side-chain protecting groups. |
This synthetic strategy ensures the correct sequence and modifications are achieved in a controlled manner. The use of scavengers like triisopropylsilane (TIS) during the final acid cleavage step is crucial to prevent side reactions involving the indole ring of the tryptophan moiety.
Analytical Approaches for Characterization and Purity Assessment of Synthetic Products in Academic Research
Following synthesis and purification, a comprehensive set of analytical techniques is employed to confirm the identity, structure, and purity of the synthetic peptide. This characterization is essential to ensure that the correct molecule has been produced before its use in further research. almacgroup.com
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is the primary tool for both the purification and the final purity assessment of synthetic peptides. nih.gov A C18 column is commonly used, and the peptide is eluted using a gradient of an organic solvent (like acetonitrile) in water, typically containing an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govnih.gov Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram at a specific wavelength (e.g., 220 or 280 nm).
Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) using techniques like electrospray ionization (ESI) and time-of-flight (TOF) analyzers, can determine the accurate mass of the peptide, which is used to confirm its elemental composition and molecular formula. almacgroup.com
Tandem Mass Spectrometry (MS/MS): To verify the amino acid sequence, tandem MS is used. The parent peptide ion is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions (primarily b- and y-type ions) are analyzed to reconstruct the amino acid sequence, confirming that the 5-HTP residues were coupled in the correct order. nih.govalmacgroup.com
Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition and concentration of the peptide. The peptide is hydrolyzed into its constituent amino acids, which are then derivatized and quantified using chromatography. This confirms the ratio of amino acids in the final product. For assessing chiral purity, the hydrolyzed amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by LC-MS to determine the enantiomeric purity of each amino acid. almacgroup.com
Table 2: Summary of Analytical Techniques for Peptide Characterization
| Technique | Purpose | Information Obtained |
|---|---|---|
| RP-HPLC | Purity Assessment & Purification | Retention time, purity level (%), separation of product from impurities. |
| HRMS (e.g., LC-QTOF) | Molecular Formula Confirmation | Accurate molecular weight (typically within 5 ppm), confirmation of elemental composition. almacgroup.com |
| Tandem MS (MS/MS) | Sequence Verification | Fragmentation pattern (b- and y-ions) confirming the amino acid sequence. nih.govalmacgroup.com |
| NMR Spectroscopy | Structural Elucidation | Confirmation of covalent structure, stereochemistry, and potentially conformation. |
| Amino Acid Analysis | Composition & Chiral Purity | Ratio of constituent amino acids, confirmation of enantiomeric purity (L- vs D-amino acids). almacgroup.com |
Through the combined use of these methodologies, researchers can confidently verify the successful synthesis and purity of this compound and its analogs for subsequent studies.
Elucidation of Molecular and Cellular Mechanisms of Action of 5 Htp Dp Hex
Investigation of Serotonin (B10506) Receptor Interaction and Antagonism Profile
Studies have characterized 5-Htp-DP-hex's ability to bind to and antagonize serotonin receptors, suggesting a role in modulating serotonergic neurotransmission.
Radioligand binding studies have been employed to determine the affinity of this compound for specific serotonin binding sites. These studies have revealed that this compound binds with high affinity to enteric neural 5-HT binding sites, which are proposed to be enteric neural 5-HT receptors jneurosci.orgjneurosci.org. For instance, the binding affinity (Kᵢ) for 5-HTP-DP (N-acetyl-5-hydroxytryptophyl-5-hydroxytryptophan amide) was found to be 0.25 µM, and for N-hex-5-HTP-DP (N-hexanoyl-5-hydroxytryptophyl-5-hydroxytryptophan amide), it was 1.19 µM jneurosci.orgjneurosci.org. These values indicate a potent interaction with these specific binding sites.
Research has indicated that this compound exhibits specificity in its antagonism of serotonin receptors. While classical serotonin antagonists like methysergide (B1194908) did not significantly affect the response histograms in some studies involving nociceptive neurons, 5-HTP-DP and N-hex-5-HTP-DP were shown to be specific antagonists at enteric neural 5-HT receptors jneurosci.orgjneurosci.orgnih.gov. These dipeptides of 5-hydroxytryptophan (B29612) were found to block slow postsynaptic depolarization of myenteric neurons evoked by serotonin (5-HT) jneurosci.orgjneurosci.org. Furthermore, 5-HTP-DP also blocked the 5-HT-induced presynaptic reduction in amplitude of nicotinic fast synaptic potentials, without affecting these responses itself jneurosci.orgjneurosci.org. Importantly, 5-HTP-DP did not affect responses of myenteric neurons to substance P, acetylcholine, or antidromic action potentials, highlighting its selective action on serotonergic pathways jneurosci.orgjneurosci.org.
Modulation of Ion Channel Activity and Membrane Potential in Isolated Neural Cells
The interaction of this compound with serotonin receptors directly influences neuronal membrane potential and ion channel activity. In myenteric neurons, 5-HTP-DP was observed to antagonize the slow postsynaptic depolarization induced by 5-HT jneurosci.orgjneurosci.org. This depolarization is associated with an increased input resistance and can lead to hyperexcitability in neurons jneurosci.org. By blocking this 5-HT-mediated depolarization, this compound effectively modulates the membrane potential and, consequently, the excitability of these neural cells jneurosci.orgjneurosci.org. In electrophysiological studies on nociceptive neurons, intracarotid infusion of this compound elevated delayed portions of activity peaks, suggesting an increased input from A-delta and C fibers, which could lead to hyperalgesia. This was followed by a suppression of all modality-related (M) peaks, indicating a potential analgesic effect by altering synaptic activity within the spinal cord and thalamus nih.gov.
Intracellular Signaling Cascades Influenced by this compound (if documented)
While direct documentation of specific intracellular signaling cascades influenced by this compound is limited in the provided search results, its action as a serotonin receptor antagonist implies downstream effects on signaling pathways typically activated by serotonin. Serotonin receptors are often G-protein coupled receptors (GPCRs), which initiate various intracellular signaling cascades, including the activation of adenylyl cyclase, phospholipase C, or modulation of ion channels, depending on the specific receptor subtype researchgate.net. As this compound antagonizes these receptors, it would consequently inhibit these downstream signaling events. For instance, if this compound acts on receptors coupled to inhibitory G proteins, it would prevent the cascade leading to reduced adenylyl cyclase activity or other inhibitory effects. Conversely, if it targets receptors coupled to stimulatory G proteins, it would block the cascade leading to increased signaling. The observed modulation of neuronal excitability and synaptic potentials suggests a disruption of these receptor-mediated intracellular events.
Neurobiological Investigations of 5 Htp Dp Hex in Non Human Organismal Systems
Electrophysiological Studies on Nociceptive Pathways in Animal Models
The compound N-hexanoyl-5-hydroxytryptophyl-5-hydroxytryptophan amide, or 5-Htp-DP-hex, has been subject to electrophysiological investigation in rat models to determine its influence on the processing of pain signals within the central nervous system. These studies have focused on its effects on individual nociceptive neurons in both the spinal cord and the thalamus, key areas for relaying and modulating pain information.
In electrophysiological studies on rats, the activity of nociceptive neurons was recorded in response to stimulation of the sciatic nerve. The responses of thalamic neurons to direct single-pulse stimulation of the spinothalamic tract were modified by this compound, indicating an effect at the spinal cord level. nih.gov When the spinothalamic tract was stimulated, intracarotid infusion of this compound led to a suppression of late, modality-related (M) spike peaks in thalamic neurons without a preceding elevation of activity. nih.gov This suggests that this compound interferes with synaptic activity within the spinal cord, modulating the nociceptive signals that ascend to higher brain centers. nih.gov The compound appears to target specific receptors involved in synaptic transmission at the spinal level. nih.gov
At the thalamic level, specifically in the nucleus ventralis posterolateralis, this compound demonstrated a distinct biphasic effect on nociceptive neurons responding to sciatic nerve stimulation. nih.gov Following an intracarotid infusion of 1 mg/kg of this compound, there was an initial elevation of the delayed portion of the short-latency, intensity-related (I) spike peak and the first modality-related (M1) peak. nih.gov This initial phase, indicating an increased input from A-delta and C fibers, was followed approximately 25 minutes later by a significant suppression of all M peaks. nih.gov This subsequent suppression is thought to represent analgesia, potentially resulting from an altered function of a positive feedback loop within the thalamic nociceptive system. nih.gov The effects of this compound could be reversed by the administration of 5-hydroxytryptophan (B29612) (5-HTP). nih.gov
| Phase of Action | Effect on Spike Peaks | Implied Physiological Effect |
| Initial Phase | Elevation of delayed I peak and M1 peak | Increased input from A-delta and C fibers (potential hyperalgesia) |
| Later Phase (after 25 min) | Suppression of all M peaks | Altered function of thalamic positive feedback loop (analgesia) |
Functional Studies on the Enteric Nervous System in Animal Models
Investigations into the effects of this compound and related dipeptides on the enteric nervous system (ENS) of animal models have provided insights into their modulation of gastrointestinal neurophysiology. These studies have particularly focused on the myenteric plexus, a primary neural network controlling gut motility.
In studies utilizing intracellular microelectrodes in the myenteric plexus of guinea pigs, dipeptides of 5-hydroxytryptophan have been shown to act as antagonists at enteric neural serotonin (B10506) receptors. nih.govnih.gov A related compound, N-acetyl-5-hydroxytryptophyl-5-hydroxytryptophan amide (5-HTP-DP), when applied via superfusion or pressure microejection, antagonized the slow postsynaptic depolarization in myenteric neurons that is evoked by the application of serotonin (5-HT). nih.govnih.gov Furthermore, these dipeptides also blocked the reduction in the amplitude of nicotinic fast synaptic potentials that is induced by 5-HT. nih.govnih.gov However, the compounds themselves did not directly affect these fast synaptic responses, nor did they alter neuronal responses to acetylcholine or substance P. nih.govnih.gov
A key finding from these studies is the ability of 5-hydroxytryptophan dipeptides, including this compound, to block the slow synaptic potentials, also known as slow excitatory postsynaptic potentials (EPSPs), observed in type II/AH neurons of the myenteric plexus following the stimulation of interganglionic fiber tracts. nih.govnih.gov This antagonistic action on slow EPSPs, which are believed to be mediated in part by serotonin, supports the role of these dipeptides as specific inhibitors of certain serotonergic pathways within the gut. nih.govnih.gov This evidence strongly suggests that serotonin is a mediator of slow synaptic excitation in the myenteric plexus and that this compound and its analogs can effectively block this process. nih.govnih.gov
Comparative Pharmacological Analyses of Serotonergic Receptor Modulation in vivo
The pharmacological profile of this compound has been characterized through comparative analyses with known serotonergic agents, revealing a specific interaction with certain serotonin receptor subtypes.
Research indicates that this compound and the related compound 5-HTP-DP are specific antagonists at enteric neural 5-HT receptors, which are proposed to be the 5-HT1P receptor subtype. nih.govresearchgate.netnih.gov This is supported by the finding that these dipeptides inhibit the binding of radiolabeled 3H-5-HT to enteric membranes. nih.govnih.gov In binding assays, this compound (N-hex-5-HTP-DP) demonstrated a specific affinity for these receptors. nih.govnih.gov
| Compound | Inhibition Constant (Ki) for 3H-5-HT Binding |
| This compound | 1.19 µM |
| 5-HTP-DP | 0.25 µM |
In vivo electrophysiological studies in rats further delineated the specificity of this compound's action. The modulatory effects of this compound on nociceptive neurons were not significantly affected by the administration of naloxone (an opioid antagonist), methysergide (B1194908) (a broad-spectrum 5-HT1/2 receptor antagonist), or ketanserin (a 5-HT2A receptor antagonist). nih.gov This lack of interaction suggests that this compound does not exert its effects through opioid receptors, 5-HT2A receptors, or the receptors sensitive to methysergide. nih.gov The effects of this compound on nociceptive pathways could be fully reversed by the serotonin precursor, 5-hydroxytryptophan, confirming its action within the serotonergic system. nih.gov These findings collectively point to this compound being an antagonist with a targeted action on specific serotonin receptors, likely the 5-HT1P subtype, distinct from those targeted by other common serotonergic antagonists. nih.govnih.govnih.gov
Analytical and Methodological Advancements in 5 Htp Dp Hex Research
In Vitro Electrophysiological Recording Techniques (e.g., patch-clamp, microelectrode arrays)
The existing body of research on 5-Htp-DP-hex has primarily centered on in vivo electrophysiological studies. There is no significant evidence in the published literature to suggest the use of in vitro techniques such as patch-clamp or microelectrode arrays to study the direct effects of this compound on individual neurons or neuronal networks in a controlled, isolated environment. The research has instead focused on understanding its effects within a living, integrated system.
In Vivo Stereotaxic and Microinjection Methodologies for Targeted Compound Delivery in Research Models
The primary method for administering this compound in research models has been through targeted delivery to specific brain regions using stereotaxic surgery. researchgate.net This technique allows for the precise positioning of microinjection cannulas or electrodes within the brain of anesthetized animal models, typically rats.
In studies investigating the effects of this compound on thalamic neurons, animals were prepared under anesthesia for a stereotaxic approach to target specific thalamic nuclei, such as the nucleus ventralis posterolateralis (nVPL) or the centrum medianum-parafascicularis complex (CM-Pf). dntb.gov.ua The compound was then administered via intracarotid infusion, allowing for its delivery to the brain while its effects on neuronal activity were recorded. researchgate.netdntb.gov.ua This methodology was crucial in pinpointing the site of action of this compound on serotonin (B10506) receptors within the thalamus. dntb.gov.ua
Advanced Data Analysis and Interpretation Approaches in Neurophysiological Research
The analysis of neurophysiological data from studies involving this compound has centered on the characterization of neuronal firing patterns in response to stimuli. A key analytical approach has been the construction of poststimulus time histograms (PSTHs). dntb.gov.ua
In these studies, tungsten microelectrodes were used to record the sequence of spikes (action potentials) from individual nociceptive neurons in the thalamus in response to single-pulse stimulation of a peripheral nerve, such as the sciatic nerve. researchgate.netdntb.gov.ua The evoked neuronal responses over a 500-ms period were accumulated and compiled into PSTHs. researchgate.netdntb.gov.ua
The analysis involved comparing the number of spikes accumulated in these histograms before and after the administration of this compound. dntb.gov.ua Statistical evaluation of the accumulated spike counts was used to determine the effect of the compound on neuronal excitation. dntb.gov.ua For instance, researchers observed that this compound could suppress specific components of the neuronal response, identified as modality-related (M) peaks in the PSTHs, which is interpreted as an analgesic effect. researchgate.net This effect could be reversed by the administration of 5-hydroxytryptophan (B29612) (5-HTP). researchgate.netdntb.gov.ua
These data analysis techniques, while foundational, were instrumental in interpreting the antagonistic action of this compound on specific serotonin-mediated pathways in the thalamus. researchgate.netdntb.gov.ua
Research Findings on the Effects of this compound
The following tables summarize the key research findings regarding the electrophysiological effects of this compound on thalamic neurons in rats.
Table 1: Effect of this compound on Nociceptive Neuron Activity in the Thalamus
| Experimental Condition | Observed Effect on Poststimulus Time Histogram (PSTH) | Interpretation | Reference |
|---|---|---|---|
| Control (before compound administration) | Intensity-related (I) peak and modality-related (M) peaks present. | Baseline nociceptive neuronal response. | researchgate.net |
| Intracarotid infusion of this compound (1 mg/kg) | Initial elevation of the delayed portion of the I peak and the first M peak, followed by suppression of all M peaks. | Initial increase in A-delta and C fiber input, followed by suppression of the positive feedback loop in the nociceptive system at the thalamic level. | researchgate.net |
| Reversal with 5-hydroxytryptophan (3.5 mg/kg) | Control record was reinstated. | The effect of this compound is reversible and linked to the serotonin pathway. | researchgate.net |
Table 2: Localization of this compound Action in the Thalamus
| Thalamic Nucleus and Input Pathway | Effect of this compound on Neuronal Excitation | Reference |
|---|---|---|
| Centrum Medianum-Parafascicularis (CM-Pf) neurons activated by the second somatosensory (SII) region of the nVPL | Suppressed | dntb.gov.ua |
| Centrum Medianum-Parafascicularis (CM-Pf) neurons activated by the sciatic nerve | Unaltered | dntb.gov.ua |
| Second somatosensory (SII) region of the nVPL | No effect on afferent excitation | dntb.gov.ua |
Theoretical Perspectives and Structure Activity Relationship Sar for 5 Htp Dipeptides
Computational Modeling and Molecular Docking Studies of 5-Htp-DP-hex Receptor Interactions
Computational modeling and molecular docking studies are indispensable tools for understanding how ligands interact with their target receptors at an atomic level. These methods allow researchers to predict binding modes, identify key amino acid residues involved in ligand recognition, and estimate binding affinities, thereby providing insights that complement experimental observations.
While specific computational modeling studies detailing molecular docking for "this compound" were not explicitly found in the initial search results, experimental electrophysiological studies have established its role as a serotonin (B10506) receptor antagonist in the rat thalamus. These experimental findings provide a foundation for computational investigations. Typically, molecular docking involves using algorithms to predict the preferred orientation of a ligand within a receptor's binding site. This process generates a series of possible binding poses, ranked by scoring functions that estimate the binding energy. For "this compound," such studies would aim to elucidate how its dipeptide structure, including the 5-hydroxytryptophan (B29612) moiety and the hexanoyl modification, engages with the binding pockets of specific serotonin receptor subtypes.
Molecular dynamics (MD) simulations can further refine these predictions by modeling the dynamic behavior of the ligand-receptor complex over time, capturing conformational changes and interactions that might influence binding stability and efficacy. Understanding these interactions is key to explaining the observed antagonistic activity of "this compound."
Table 6.1.1: Representative Data from Serotonin Receptor Ligand Binding Studies
| Ligand | Receptor Subtype | Binding Assay | Binding Affinity (Ki or IC50) | Reference Type |
| 3H-5-OHIP | 5-HTp | Radioligand | 7.6 ± 0.7 nM (Kd) | Experimental |
| Serotonin | 5-HTp | Radioligand | Varies by study | Experimental |
| 5-HTP-DP | 5-HTp | Antagonist | Not specified | Experimental |
| This compound | Serotonin Receptors | Antagonist | Not specified | Experimental |
Development of Pharmacophore Models for this compound Analogs and Derivatives
Pharmacophore modeling is a computational technique used to represent the essential three-dimensional structural and chemical features of a molecule that are recognized by a biological target, as well as their spatial arrangement. These models serve as a blueprint for designing new molecules with improved binding affinity, selectivity, and pharmacological properties.
The development of a pharmacophore model for "this compound" analogs would typically begin by analyzing the SAR data and binding information available for "this compound" and related 5-HTP dipeptides. Key features required for interaction with serotonin receptors, such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and their relative spatial orientations, would be identified. For instance, the indole (B1671886) ring of 5-HTP is likely a critical feature for interacting with serotonin receptors, potentially involving pi-stacking or hydrophobic interactions. The hydroxyl group on the indole ring and the peptide bonds within the dipeptide structure would contribute hydrogen bonding capabilities. The hexanoyl chain in "this compound" would likely contribute hydrophobic interactions.
Once a set of common features is defined, a pharmacophore model is generated. This model can then be used in virtual screening to identify existing compound databases for molecules that match the pharmacophore, or it can guide the de novo design of novel compounds. By systematically modifying the structure of "this compound" based on the pharmacophore hypothesis, researchers can synthesize and test new derivatives to optimize their activity and selectivity for specific serotonin receptor subtypes.
Table 6.3.1: Hypothetical Pharmacophore Features for 5-HTP Dipeptide Analogs Targeting Serotonin Receptors
| Feature Type | Description | Example Role in 5-HTP Dipeptides |
| Aromatic Ring | An aromatic system capable of pi-pi stacking or hydrophobic interactions. | Indole ring of 5-HTP |
| Hydrogen Bond Donor (HBD) | An atom (e.g., -OH, -NH) capable of donating a hydrogen bond. | Hydroxyl group on indole, peptide NH |
| Hydrogen Bond Acceptor (HBA) | An atom (e.g., carbonyl oxygen, nitrogen) capable of accepting a hydrogen bond. | Peptide carbonyl oxygen |
| Hydrophobic Center | A non-polar region that can engage in van der Waals or hydrophobic interactions. | Aliphatic portions of amino acids, hexanoyl group |
| Positive Ionizable | A basic center that can be protonated at physiological pH, interacting with anionic residues. | Not explicitly present in this compound but could be introduced in analogs |
Note: This table outlines general pharmacophore features relevant to serotonin receptor ligands. Specific pharmacophore models for "this compound" or its analogs would be derived from detailed SAR and computational studies.
Compound List:
this compound
5-HTP-DP (N-acetyl-5-hydroxytryptophan-5-hydroxytryptophan amide)
6-hydroxyindalpine (6-OHIP)
5-hydroxyindalpine (B1202149) (5-OHIP)
Serotonin (5-hydroxytryptamine, 5-HT)
3H-5-OHIP
Future Research Trajectories and Unexplored Dimensions of 5 Htp Dp Hex
Exploration of Novel Receptor Interactions and Undiscovered Signaling Pathways
Beyond its established role as a serotonin (B10506) receptor antagonist nih.govnih.gov, future research could systematically investigate the interaction profile of 5-Htp-DP-hex across a broader spectrum of G protein-coupled receptors (GPCRs) and other receptor families. This exploration is critical for identifying potential off-target effects or uncovering novel therapeutic applications. Techniques such as high-throughput screening against comprehensive receptor panels and unbiased cellular signaling assays can reveal previously unknown molecular targets and downstream pathways influenced by this compound. Furthermore, investigating its potential to form receptor heteromers or act as an allosteric modulator could unlock more nuanced pharmacological control frontiersin.orgfrontiersin.org. Understanding these complex interactions is fundamental to predicting the compound's full biological impact.
Table 7.1.1: Potential Novel Receptor Targets and Predicted Interactions for this compound
| Target Receptor Family | Specific Receptor Subtype | Predicted Interaction Type | Hypothetical Binding Affinity (nM) | Potential Signaling Pathway |
| Serotonin Receptors | 5-HT1A | Antagonist | 50-150 | cAMP modulation |
| 5-HT2A | Antagonist | 80-200 | IP3/DAG signaling | |
| Dopamine Receptors | D2 | Agonist/Antagonist | 500-1000+ | cAMP modulation |
| Adrenergic Receptors | α1 | Antagonist | 300-700 | PLC activation |
| Histamine Receptors | H1 | Antagonist | 600-1200+ | IP3/DAG signaling |
| Orphan Receptors | Unknown | Modulator | Variable | Diverse cellular responses |
Note: Binding affinities and predicted signaling pathways are hypothetical and illustrative of potential future findings.
Development of Advanced Synthetic Strategies for Analogs with Modified Selectivity Profiles
Medicinal chemistry efforts can focus on designing and synthesizing novel analogs of this compound to enhance its therapeutic utility. This involves systematically modifying its chemical structure to improve selectivity for specific serotonin receptor subtypes or to explore interactions with entirely new molecular targets. Strategies could include altering the N-hexanoyl chain length or branching, modifying the 5-hydroxytryptophan (B29612) moieties (e.g., esterification, amidation of the carboxyl group, or changes to the indole (B1671886) ring), or even exploring non-peptide mimetics. Structure-activity relationship (SAR) studies will be crucial in guiding these synthetic efforts, aiming to optimize potency, reduce off-target binding, and improve pharmacokinetic properties such as bioavailability and metabolic stability rroij.comrsc.orgresearchgate.net.
Table 7.2.1: Hypothetical this compound Analogs and Predicted Selectivity Enhancements
| Analog Designation | Structural Modification | Target Selectivity Focus | Predicted Relative Affinity (5-HT1A vs. 5-HT2A) | Potential Benefit |
| This compound-A | Shorter acyl chain (e.g., N-butanoyl) | Increased 5-HT1A selectivity | 2:1 | Reduced side effects |
| This compound-B | Esterification of 5-HTP carboxyl groups | Enhanced BBB penetration | 1.5:1 | Improved CNS efficacy |
| This compound-C | Replacement of hexanoyl with a cyclic moiety | Novel receptor interactions | 1:1 (with potential for new targets) | Broader therapeutic scope |
| This compound-D | Modification of indole ring (e.g., halogenation) | Altered receptor binding | 3:1 | Fine-tuned potency |
| This compound-E | Non-peptide mimetic of the dipeptide structure | Improved metabolic stability | Variable | Longer duration of action |
Note: Analog designations and predicted benefits are illustrative of synthetic chemistry research directions.
Application of Advanced Imaging Techniques for Mechanistic Elucidation at the Cellular and Subcellular Levels
To gain a precise understanding of how this compound exerts its effects, advanced imaging techniques are indispensable. Future research could employ fluorescent probes or radioligands to visualize the compound's distribution and localization within cells and tissues with high spatial and temporal resolution. Techniques like super-resolution microscopy could reveal its precise colocalization with specific serotonin receptor subtypes on the cell membrane or within intracellular compartments. Furthermore, activity-based probes could be developed to visualize the functional consequences of this compound binding, such as changes in receptor conformation or downstream signaling molecule activation amazon.comacs.orgosaka-u.ac.jpfrontiersin.org. These imaging approaches are crucial for dissecting the molecular mechanisms of action at the subcellular level.
Table 7.3.1: Advanced Imaging Modalities for Mechanistic Studies of this compound
| Imaging Technique | Probe/Labeling Strategy | Cellular/Subcellular Focus | Mechanistic Question Addressed | Expected Insight |
| Fluorescence Microscopy | Fluorescently labeled this compound analog | Cellular localization, receptor colocalization | Where does this compound accumulate in neurons? Does it co-localize with specific 5-HT receptors? | Spatial distribution and primary binding sites. |
| Super-Resolution Microscopy | Fluorescent probes targeting receptor subunits | Nanoscale receptor clusters, membrane microdomains | How does this compound affect the organization of receptor complexes? | Details of receptor-ligand complex formation and nanoscale organization. |
| PET/SPECT Imaging | Radiolabeled this compound or its analogs | Whole-brain distribution, receptor occupancy | What is the biodistribution of this compound in vivo? What is its receptor occupancy in different brain regions? | Systemic distribution and target engagement in vivo. |
| Activity-Based Profiling | Enzyme-linked or activity-dependent fluorescent probes | Receptor activation status, downstream signaling molecules | Does this compound modulate the activity of specific signaling proteins downstream of its target receptors? | Functional consequences of receptor binding. |
Integration of Computational Chemistry and Molecular Dynamics Simulations for Predictive Research
Computational chemistry and molecular dynamics (MD) simulations offer powerful tools for predicting the behavior of this compound and its potential analogs. In silico methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and free energy calculations, can predict binding affinities to various targets and identify key pharmacophoric features nih.govoncodesign-services.comresearchgate.netbioscipublisher.com. MD simulations can further elucidate the dynamic interactions between this compound and its protein targets, revealing conformational changes, binding stability, and the energetic landscape of these interactions. Predictive modeling can also be applied to estimate ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, guiding the design of compounds with favorable pharmacokinetic profiles and reduced potential for adverse effects ox.ac.uk.
Table 7.4.1: Computational Approaches and Predictive Applications for this compound
| Computational Method | Application to this compound | Predictive Outcome | Research Goal |
| Molecular Docking | Predicting binding poses and affinities to known and hypothetical serotonin receptor subtypes | Identification of high-affinity ligands, prediction of binding modes | Prioritizing targets for experimental validation, understanding binding mechanisms. |
| QSAR Modeling | Correlating structural features with biological activity (e.g., potency, selectivity) | Developing predictive models for analog design, identifying key structural determinants of activity | Guiding SAR studies, optimizing lead compounds. |
| Molecular Dynamics Simulations | Simulating the dynamic interaction of this compound with target proteins | Assessing binding stability, conformational changes of protein-ligand complexes, identifying allosteric sites | Elucidating dynamic binding mechanisms, understanding allosteric modulation potential. |
| ADMET Prediction | Estimating pharmacokinetic and toxicological properties of this compound and its analogs | Predicting absorption, distribution, metabolism, excretion, and potential toxicity | Informing lead optimization, reducing late-stage attrition in drug development. |
| De Novo Drug Design | Generating novel molecular structures with desired properties based on target binding sites | Designing entirely new chemical entities with optimized affinity and selectivity | Discovering novel chemical scaffolds beyond direct this compound analogs. |
Methodological Innovations for Studying this compound in Complex Biological Systems and Networks (excluding direct clinical outcomes)
Investigating the role of this compound within the intricate landscape of biological systems necessitates the development and application of novel methodologies. Systems biology approaches, integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics), can elucidate how this compound influences cellular networks and pathways beyond its direct targets wikipedia.orgresearchgate.net. Advanced biochemical assays and cell-based screening platforms could be developed to more efficiently assess its functional impact in complex cellular environments, such as primary neuronal cultures or organoids. Furthermore, the application of sophisticated analytical techniques, like high-resolution mass spectrometry for metabolomics, can help identify endogenous molecules whose levels or activities are modulated by this compound, thereby revealing its broader systemic effects nih.gov.
Q & A
Basic Research Questions
Q. How can researchers design experiments to synthesize and characterize 5-Htp-DP-hex with minimal side products?
- Methodological Answer : Begin with iterative optimization of reaction conditions (temperature, solvent polarity, catalyst ratios) using fractional factorial design to isolate variables influencing yield . Validate purity via HPLC (C18 column, 0.1% TFA mobile phase) and NMR (¹H/¹³C, DEPT-135 for stereochemical confirmation). Cross-reference spectral data with prior studies of structurally analogous tryptophan derivatives to identify characteristic peaks .
Q. What strategies ensure comprehensive literature reviews for this compound in niche biochemical contexts?
- Methodological Answer : Use Boolean operators in PubMed/Scifinder with terms like "(this compound OR C23H32N4O7P) AND (neurotransmitter precursors OR enzyme kinetics)". Filter results by citation count (>20) and journals with impact factors >3.0 to prioritize high-impact studies . Track conflicting data (e.g., bioavailability discrepancies) using Zotero annotations for later analysis .
Q. How should researchers validate preliminary data on this compound’s metabolic pathways?
- Methodological Answer : Employ isotopic labeling (e.g., ¹⁴C-tagged this compound) in in vitro hepatic cell models. Quantify metabolites via LC-MS/MS with MRM transitions calibrated against synthetic standards. Replicate experiments across three independent cell lines (e.g., HepG2, primary hepatocytes) to minimize cell-specific artifacts .
Advanced Research Questions
Q. How can contradictory data on this compound’s receptor binding affinities be resolved?
- Methodological Answer : Conduct meta-analyses using PRISMA guidelines to aggregate data from 15+ studies. Apply random-effects models in R to quantify heterogeneity (I² statistic). For irreconcilable disparities (e.g., IC₅₀ variations >50%), perform de novo radioligand binding assays under standardized conditions (pH 7.4, 25°C) with triplicate technical replicates .
Q. What computational approaches predict this compound’s interactions with non-target enzymes?
- Methodological Answer : Use molecular docking (AutoDock Vina) with homology-modeled enzymes (SWISS-MODEL) and MD simulations (GROMACS) to assess binding stability. Validate predictions via SPR (Biacore) to measure kinetic parameters (kₐ, k𝒹). Cross-validate with knock-out cell models to confirm phenotypic relevance .
Q. How to design longitudinal studies evaluating this compound’s stability under physiological conditions?
- Methodological Answer : Simulate gastric/intestinal environments (USP apparatus II, 37°C) with sampling at t=0, 1, 4, 24h. Quantify degradation products via UPLC-QTOF and assign structures using MS/MS spectral libraries. Compare degradation kinetics (Arrhenius plots) across pH 1.2–7.4 to identify pH-sensitive moieties .
Methodological Frameworks for Data Interpretation
Q. How to address low reproducibility in this compound’s in vivo pharmacokinetic studies?
- Answer : Standardize animal models (e.g., C57BL/6 mice, 8–10 weeks old) and dosing protocols (oral vs. intravenous). Use open-access platforms like Zenodo to share raw LC-MS files and statistical scripts. Apply CONSORT-EHEALTH criteria for transparent reporting of attrition rates and confounding variables .
Q. What cross-disciplinary methods enhance mechanistic studies of this compound?
- Answer : Integrate transcriptomics (RNA-seq of treated neuronal cultures) with cheminformatics (QSAR models) to link structural features to gene expression patterns. Validate hypotheses via CRISPR-Cas9 knockouts of predicted target genes .
Data Organization and Publication Guidelines
- Supporting Information : For studies with >5 compounds, deposit synthetic protocols, NMR spectra, and crystallographic data (if applicable) in supplementary files. Use CC-BY licenses for public datasets .
- Conflict Resolution : Disclose all funding sources and certify no AI tools were used for data generation in authorship statements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
